dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Übersicht

Beschreibung

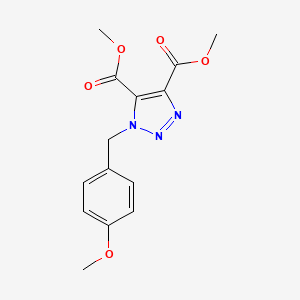

Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a 1,2,3-triazole core with a 4-methoxybenzyl group attached to the first position and two carboxylate ester groups at the 4th and 5th positions.

Synthetic Routes and Reaction Conditions:

Huisgen Cycloaddition: One common synthetic route involves the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Click Chemistry: This method is often employed due to its high efficiency and specificity. The reaction conditions typically involve a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and inline monitoring ensures consistent product quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of the corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can target the triazole ring or the ester groups, resulting in the formation of amines or alcohols.

Substitution: Substitution reactions can occur at the methoxybenzyl group, where various nucleophiles can replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC). Conditions often involve an organic solvent like dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent, and the reaction is usually carried out in anhydrous ether.

Substitution: Nucleophiles such as hydroxide or halides can be used, with reactions typically performed in polar aprotic solvents like DMF or acetonitrile.

Major Products Formed:

Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-diol or 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dimethanol.

Substitution: 1-(4-hydroxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate or 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate

This compound is a triazole derivative with applications in scientific research, particularly in medicinal chemistry. The synthesis of this compound involves reacting 4-methoxyphenyl azide with alkyne derivatives using copper as a catalyst. Spectroscopic techniques such as NMR and mass spectrometry are used to characterize the resulting triazole structure.

Dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has demonstrated anticancer and antimicrobial properties.

- Anticancer Properties The compound exhibits antiproliferative activity against cancer cell lines, inducing apoptosis by causing DNA fragmentation and reducing mitochondrial membrane potential. Morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation, are associated with these effects. Studies have evaluated the compound against leukemia cell lines such as K-562 and HL-60.

- Antimicrobial Activity The triazole moiety has shown effectiveness against certain fungal strains. Triazoles are commonly used as antifungal agents, and this compound has demonstrated effectiveness against certain fungal strains, although specific data on its efficacy compared to established antifungals is still being researched.

Research Findings

Wirkmechanismus

The mechanism by which dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring can act as a mimic of natural substrates, allowing the compound to modulate biological pathways.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors, altering signal transduction processes.

Pathways: It may interfere with or enhance specific biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: This compound lacks one of the carboxylate groups, resulting in different reactivity and biological activity.

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-5-carboxylate: The carboxylate group is at a different position, affecting its chemical properties and applications.

1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid: This compound has free carboxylic acid groups instead of esters, leading to different solubility and reactivity.

Uniqueness: Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate stands out due to its dual ester groups, which enhance its versatility in chemical synthesis and potential biological applications. Its ability to undergo various reactions and its structural similarity to biologically active molecules make it a valuable compound in research and industry.

Biologische Aktivität

Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this triazole derivative, highlighting its potential therapeutic applications.

Triazoles are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound (CAS No. 126799-88-0) is a specific triazole derivative that has garnered attention for its promising pharmacological profiles.

2. Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate azides and alkynes under copper-catalyzed conditions (click chemistry). The compound's structure can be confirmed using various spectroscopic techniques such as NMR and X-ray crystallography.

Table 1: Summary of Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Click Chemistry | Copper catalyst in DMF | 85 |

| Solvent | DMSO or Ethanol |

3.1 Antimicrobial Activity

This compound exhibits notable antimicrobial activity against various bacterial strains. In studies conducted on Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) in the range of 31.25 to 62.5 μg/mL.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Escherichia coli | 31.25 | 62.5 |

| Staphylococcus aureus | 62.5 | 125 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

3.2 Antifungal Activity

The compound also shows antifungal properties against Candida albicans with similar MIC values as observed in bacterial assays. The structure-activity relationship indicates that the presence of the methoxy group enhances its biological efficacy.

4. Case Studies and Research Findings

A comprehensive study published in Frontiers in Molecular Biosciences highlighted the therapeutic potential of triazole derivatives including this compound. The research emphasized its role as an EP4 receptor antagonist and its ability to inhibit α-glycosidase activity .

In another investigation focusing on the synthesis and biological evaluation of triazoles, compounds similar to this compound were tested against a panel of microbial strains with promising results in terms of both antibacterial and antifungal activities .

5. Conclusion

This compound represents a significant advancement in the development of triazole-based compounds with diverse biological activities. Its efficacy against various pathogens positions it as a candidate for further pharmacological exploration and potential therapeutic applications.

Eigenschaften

IUPAC Name |

dimethyl 1-[(4-methoxyphenyl)methyl]triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-20-10-6-4-9(5-7-10)8-17-12(14(19)22-3)11(15-16-17)13(18)21-2/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXSIGBKWOVIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201141716 | |

| Record name | 4,5-Dimethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126799-88-0 | |

| Record name | 4,5-Dimethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126799-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201141716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.